
SCH-1473759
概要
説明
SCH-1473759は、オーロラキナーゼ、特にオーロラAおよびBキナーゼを標的とする新規な阻害剤です。オーロラキナーゼは、細胞分裂において有糸分裂プロセスを調節することにより重要な役割を果たすセリン/スレオニンキナーゼです。 これらのキナーゼの過剰発現は、さまざまな種類の癌と関連していることが多く、癌治療のための重要な標的となっています .
準備方法
SCH-1473759の合成には、オーロラキナーゼに対して高い特異性と効力を有する化合物を生成するように設計された一連の化学反応が含まれます。合成経路には、通常、化合物の主要な構造成分であるイミダゾ[1,2-a]ピラジンコアの形成が含まれます。 反応条件には、多くの場合、所望の化学的変換が効率的に起こるように、特定の試薬と触媒の使用が含まれます . This compoundの工業生産方法は、最終製品の純度と効力を確保するために、厳格な品質管理を維持しながら、これらの合成経路を拡大することになるでしょう .
化学反応の分析
SCH-1473759は、オーロラAおよびBキナーゼに高い親和性で結合するなど、さまざまな化学反応を起こします。 この化合物は、オーロラAに対して4 nM、オーロラBに対して13 nMのIC50値を持っています . また、Srcファミリーキナーゼ、Chk1、VEGFR2、IRAK4など、他のキナーゼも阻害しますが、効力は様々です . これらの反応から生成される主な生成物は、通常、細胞分裂と増殖の調節に関与する、キナーゼのリン酸化された基質です .
科学研究の応用
さまざまな腫瘍細胞株および異種移植モデルにおいて、有意な抗腫瘍活性を示しています . この化合物は、タキサンやKSP阻害剤などの他の化学療法剤と併用した場合に特に有効です . この併用療法は、細胞死の誘導と腫瘍増殖の阻害において、増強された効力を示しました . さらに、this compoundは、細胞分裂と癌の進行におけるオーロラキナーゼの役割を研究するために研究で使用されてきました .
科学的研究の応用
Cancer Treatment
- Efficacy Against Tumor Cell Lines : SCH-1473759 has shown significant anti-tumor activity against a diverse panel of tumor cell lines, including those from various tissue origins and genetic backgrounds. Studies have indicated that prolonged exposure (24 hours) is necessary for maximal induction of DNA content and inhibition of cell growth in asynchronous cells. However, when combined with taxane or kinesin spindle protein inhibitors, shorter exposure times (less than 4 hours) can also effectively induce cell death .
- Combination Therapies : The compound exhibits enhanced efficacy when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors. For instance, dosing this compound 12 hours post-taxane treatment has been shown to optimize anti-tumor activity in preclinical models . This synergistic effect suggests that this compound could improve treatment outcomes for resistant cancer types when integrated into combination therapy regimens.
Preclinical Studies
- Xenograft Models : In vivo studies using human tumor xenograft models have demonstrated dose- and schedule-dependent anti-tumor activity of this compound. At a low dose of 5 mg/kg administered via intraperitoneal injection, the compound achieved a 50% tumor growth inhibition by day 16 .
- Pharmacokinetics : Recent pharmacokinetic studies have revealed that this compound has limited oral bioavailability but maintains stability in murine plasma over time. Following oral administration, the compound exhibited a peak concentration at approximately 1 hour post-dose, with a half-life of around 70.8 minutes . These findings underscore the need for further optimization of formulation strategies to enhance bioavailability.
Case Study 1: Combination Therapy with Taxanes
In a study assessing the efficacy of this compound combined with taxanes, researchers found that the combination led to significantly enhanced cytotoxic effects on cancer cells compared to either agent alone. This study highlighted the importance of understanding drug-drug interactions to optimize therapeutic regimens for better patient outcomes .
Case Study 2: Preclinical Efficacy in Xenograft Models
Another significant study utilized xenograft models to evaluate the anti-tumor activity of this compound. The results showed that continuous dosing schedules resulted in substantial tumor growth inhibition, reinforcing the potential of this compound as an effective treatment option in oncology .
作用機序
類似化合物との比較
SCH-1473759は、オーロラAおよびBキナーゼに対する高い特異性と効力において、ユニークです。 類似の化合物には、VX-680、MLN8237、AZD1152などの他のオーロラキナーゼ阻害剤が含まれます . This compoundは、タキサンとKSP阻害剤との併用で、増強された効力を示しており、癌治療における併用療法の有望な候補となっています . イミダゾ[1,2-a]ピラジンコアなどのthis compoundのユニークな構造的特徴は、オーロラキナーゼに対する高い結合親和性と特異性に寄与しています .
生物活性
SCH-1473759 is a potent inhibitor of Aurora kinases A and B, which are critical regulators of cell division and are implicated in various cancers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an imidazo-[1,2-a]pyrazine derivative that exhibits significant inhibitory activity against Aurora kinases. It has an IC50 of 25 nM for inhibiting phosphorylated histone H3 (phos-HH3), indicating its effectiveness in disrupting mitotic processes in cancer cells. The compound demonstrates high aqueous solubility (11.4 mM) and a low Kd of 0.02 nM for Aurora A and 0.03 nM for Aurora B, making it a promising candidate for intravenous administration .
Table 1: Inhibitory Potency of this compound
Target Kinase | IC50 (nM) | Kd (nM) |
---|---|---|
Aurora A | 25 | 0.02 |
Aurora B | 25 | 0.03 |
Src family kinases | <10 | N/A |
Chk1 | 13 | N/A |
VEGFR2 | 1 | N/A |
IRAK4 | 37 | N/A |
Pharmacokinetics and Toxicology
In pharmacokinetic studies involving tumor-bearing mice, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose (MTD) was determined to be below the threshold that caused significant body weight loss (≥20%) or lethality. The compound was administered at doses ranging from 50 mg/kg to 100 mg/kg biweekly .
Table 2: Pharmacokinetic Parameters of this compound
Species | Clearance (mL/min/kg) | Half-life (hours) | Protein Binding (%) |
---|---|---|---|
Rodents | High | Moderate | 87 |
Dog | Moderate | Moderate | 87 |
Monkey | Moderate | Moderate | 84 |
Human | Moderate | Moderate | 85 |
1. Small Cell Lung Cancer (SCLC)
A study highlighted the potential of this compound in treating small cell lung cancer (SCLC). Increased DNA methylation levels were associated with enhanced sensitivity to Aurora kinase inhibitors, including this compound. This correlation suggests that epigenetic modifications may influence the efficacy of targeted therapies in SCLC .
2. Combination Therapy Efficacy
In combination with taxanes and KSP inhibitors, this compound exhibited enhanced antitumor activity in various preclinical models. The compound's ability to synergize with other chemotherapeutic agents underscores its potential in combination therapy strategies for more effective cancer treatment .
Research Findings on Chemosensitivity
Recent epigenome-wide studies have shown that DNA methylation patterns can predict the response to this compound among SCLC cell lines. Specifically, the gene TREX1, which is involved in DNA sensing pathways, was found to correlate with chemosensitivity to Aurora kinase inhibitors . This finding emphasizes the importance of personalized medicine approaches based on genetic and epigenetic profiling.
特性
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。